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Compound of Interest

Compound Name: N-Cbz-D-leucine

Cat. No.: B554507

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Chz-
D-leucine, a critical building block in peptide synthesis and drug discovery. The document
presents tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for N-Chz-D-leucine. It is
important to note that for NMR and MS, the data for the L-enantiomer (N-Cbz-L-leucine) is
considered a reliable proxy for the D-enantiomer, as these techniques do not differentiate
between enantiomers under standard achiral conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-Cbz-D-leucine in
solution. The following tables present the proton (*H) and carbon-13 (*3C) NMR chemical shifts,
typically recorded in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data for N-Cbz-D-leucine in CDCIs
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.35 m 5H Phenyl-H
~5.10 S 2H Benzyl-CH:
~4.35 m 1H a-CH
~1.65 m 1H y-CH
~1.50 m 2H B-CH:z
~0.95 d 6H 0-CHs
~5.30 d 1H NH
~11.0 brs 1H COOH

Table 2: 13C NMR Spectroscopic Data for N-Cbz-D-leucine in CDCls
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Chemical Shift (8) ppm Assignment
~176.0 COOH

~156.0 C=0 (urethane)
~136.5 Phenyl-C (quaternary)
~128.5 Phenyl-CH
~128.0 Phenyl-CH
~127.8 Phenyl-CH
~67.0 Benzyl-CH:
~53.0 a-CH

~41.5 B-CHz

~25.0 y-CH

~22.5 0-CHs

~22.0 0-CHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in N-Cbz-D-leucine.
The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory for
solid samples.

Table 3: Key IR Absorption Bands for N-Chz-D-leucine[1]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b554507?utm_src=pdf-body
https://www.benchchem.com/product/b554507?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/FDukZ8aSxxC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
~3300 Broad O-H stretch (carboxylic acid)
~3030 Medium C-H stretch (aromatic)
~2960-2870 Strong C-H stretch (aliphatic)

C=0 stretch (carboxylic acid &
~1710 Strong

urethane)
~1530 Strong N-H bend (amide II)
~1250 Strong C-O stretch (urethane)

C-H out-of-plane bend
~700-750 Strong

(aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of N-Cbz-D-leucine, aiding in its identification and structural confirmation. Electron ionization
(El) or electrospray ionization (ESI) are common techniques.

Table 4. Mass Spectrometry Data for N-Cbz-D-leucine

m/z Relative Intensity Proposed Fragment
265 Moderate [M]* (Molecular lon)
220 Moderate [M - COOH]*
C7H7O]* (Tropylium ion
108 Strong [ ) _] (Tropy
derivative)
91 Very Strong [C7H7]* (Tropylium ion)
[CsH12N]* (Leucine immonium
86 Moderate ]
ion)
44 Moderate [CO2]*
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Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of N-Cbz-D-leucine in 0.5-0.7 mL of deuterated
chloroform (CDCIs).

» Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (*H NMR):

e Spectrometer: 400 MHz or higher field strength NMR spectrometer.
e Pulse Program: Standard single-pulse experiment.

e Number of Scans: 16-64 scans.

o Relaxation Delay: 1-2 seconds.

e Spectral Width: 0-12 ppm.

o Reference: Tetramethylsilane (TMS) at O ppm.

Instrument Parameters (33C NMR):

Spectrometer: 100 MHz or higher 13C frequency NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans, depending on concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
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Reference: CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of solid N-Cbhz-D-leucine directly onto the center of the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
Accessory: Attenuated Total Reflectance (ATR) accessory.
Scan Range: 4000-400 cm~1,

Number of Scans: 16-32 scans.

Resolution: 4 cm™2.

Background: A background spectrum of the clean, empty ATR crystal should be collected
before analyzing the sample.

Mass Spectrometry

Sample Preparation (ESI):

Prepare a dilute solution of N-Chz-D-leucine (approximately 1 mg/mL) in a suitable solvent
such as methanol or acetonitrile/water mixture.

A small amount of formic acid (0.1%) can be added to promote protonation.

Instrument Parameters (ESI-MS):

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b554507?utm_src=pdf-body
https://www.benchchem.com/product/b554507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

e Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

¢ lonization Mode: Positive ion mode.

o Capillary Voltage: 3-4 kV.

e Drying Gas Flow: 5-10 L/min.

e Drying Gas Temperature: 200-300 °C.

e Mass Range: m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for N-Cbz-D-leucine.
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Caption: General workflow for spectroscopic analysis of N-Cbz-D-leucine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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